![molecular formula C11H13NO2 B1429881 3-Phenylpyrrolidine-3-carboxylic acid CAS No. 933684-15-2](/img/structure/B1429881.png)
3-Phenylpyrrolidine-3-carboxylic acid
Overview
Description
3-Phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 227.69 . It is also known as 3-phenylpyrrolidine-3-carboxylic acid hydrochloride . The compound is usually stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The InChI code for 3-Phenylpyrrolidine-3-carboxylic acid is1S/C11H13NO2.ClH/c13-10(14)11(6-7-12-8-11)9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H,13,14);1H
. This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . Physical And Chemical Properties Analysis
3-Phenylpyrrolidine-3-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Spectroscopic Analysis and Material Properties
3-Phenylpyrrolidine-3-carboxylic acid derivatives have been extensively studied for their spectroscopic properties and material characteristics. For example, derivatives like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been synthesized and characterized using various spectroscopic methods, including X-ray diffraction and UV-Visible spectroscopy. These studies focus on their structural and thermodynamic parameters, electrostatic potential, and electronic charge transfer. Such compounds are also evaluated for their potential in nonlinear optical (NLO) materials due to their significant hyperpolarizability values (Devi et al., 2018).
Synthesis of Biologically Active Compounds
The synthesis of 3-Phenylpyrrolidine-3-carboxylic acid derivatives is crucial in the creation of biologically active compounds. For instance, efficient synthesis methods have been developed for key chiral building blocks like (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid. These methods are instrumental in producing compounds for pharmaceutical applications and demonstrate high yields and reproducibility at a pilot scale (Ohigashi et al., 2010).
Molecular Docking and DFT Studies
Molecular docking and density functional theory (DFT) studies on 3-Phenylpyrrolidine-3-carboxylic acid derivatives provide insights into their potential as future NLO materials. Investigations into compounds like 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid reveal their thermal behavior, energy gap, and regions of electrophilic and nucleophilic activities. These properties make them attractive for further research in NLO applications (Devi et al., 2018).
Photoluminescence and Magnetic Properties
3-Phenylpyrrolidine-3-carboxylic acid derivatives also exhibit photoluminescence, which is significant in the development of luminescent materials. Their interaction with DNA and photoluminescence properties are studied for potential applications in sensing and imaging technologies. Additionally, the magnetic properties of some of these derivatives have been investigated, adding another dimension to their potential applications (Lv et al., 2015).
Safety and Hazards
Future Directions
The synthesis of pyrrolidine-3-carboxylic acid derivatives, including 3-Phenylpyrrolidine-3-carboxylic acid, has potential for further development . The organocatalytic enantioselective Michael addition reactions used in the synthesis of these compounds could be explored further to improve the enantiomeric enrichment of the resulting products .
properties
IUPAC Name |
3-phenylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(6-7-12-8-11)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPVLWOSUDHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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